Diacetylcercosporin
Description
Overview of Perylenequinone Natural Products in Fungal Systems
Perylenequinones (PQs) are a class of naturally occurring aromatic polyketides characterized by a pentacyclic core. nih.gov These pigments are produced by a variety of organisms, including fungi, aphids, and some plants. acs.org In fungal systems, they are predominantly produced by phytopathogenic species, particularly within the Ascomycota phylum. nih.gov A key feature of perylenequinones is their photoactivity; they act as photosensitizers, absorbing light energy and, in the presence of oxygen, generating reactive oxygen species (ROS). nih.govfrontiersin.org This mechanism is central to their biological effects, including their role in plant pathogenesis where the ROS can damage host plant cells. nih.gov
Fungal perylenequinones have been the subject of extensive study due to their diverse and potent biological activities, which include antimicrobial, antiviral, and antitumor properties. nih.govfrontiersin.org Their mode of action often involves the light-induced production of cytotoxic reactive oxygen species.
Natural perylenequinones are broadly categorized based on their chemical structures. A common classification divides them into three main classes:
Class A: C₂₀ compounds that lack carbon substituents.
Class B: Perylenequinones that possess carbon substituents, such as cercosporin (B1668469). This is the most common class among fungal metabolites.
Class C: Compounds featuring the parent perylenequinone core with additional alicyclic rings. researchgate.net
The biosynthesis of these compounds in fungi is complex and involves dedicated gene clusters. nih.govnih.gov For instance, the biosynthesis of cercosporin, a well-studied perylenequinone, is governed by the cercosporin toxin biosynthesis (CTB) gene cluster. nih.govpnas.org Research has identified key intermediates in these pathways, such as nor-toralactone, which is the product of the polyketide synthase (PKS) enzyme CTB1 and a crucial precursor in the formation of the perylenequinone core. nih.govresearchgate.net
Historical Context and Significance of Diacetylcercosporin Research
This compound is a derivative of cercosporin, a prominent and extensively studied perylenequinone. The history of this compound research is therefore intrinsically linked to the discovery and investigation of its parent compound.
Cercosporin was first isolated in 1957 from the fungus Cercospora kikuchii, the pathogen responsible for purple speck disease in soybeans. nih.govresearchgate.net This discovery marked a significant milestone, unveiling a new class of photoactivated toxins involved in plant diseases. Fungi of the genus Cercospora are notorious for causing economically significant diseases in major crops like sugar beet, maize, and rice, with their pathogenicity largely attributed to the secretion of cercosporin during infection. nih.govpnas.org
The significance of cercosporin and its derivatives, like this compound, stems from their unique mode of action. As photosensitizers, they provided a novel model for studying fungal virulence and host-pathogen interactions. The requirement of light for their toxic activity was a key observation that spurred decades of research into their photochemistry and biological function.
Subsequent research focused on elucidating the intricate biosynthetic pathway of cercosporin. The identification of the CTB gene cluster in Cercospora nicotianae was a major breakthrough. nih.govpnas.org Initially thought to comprise eight genes, the cluster was later found to be larger, including genes responsible for installing the distinctive methylenedioxy bridge of the cercosporin molecule. nih.govpnas.org The study of various gene knockout mutants has allowed scientists to piece together the biosynthetic puzzle, identifying intermediates like precercosporin and clarifying the function of specific enzymes. pnas.org
This compound itself has been investigated for its biological activities. Research has demonstrated its cytotoxic effects against various human cancer cell lines and its activity against parasites such as Plasmodium falciparum and Leishmania donovani.
Research Findings on this compound
| Biological Activity | Target Organism/Cell Line | Observed Effect | IC₅₀/Concentration |
|---|---|---|---|
| Antiprotozoal | Plasmodium falciparum (D6 clone, chloroquine-sensitive) | Inhibition of growth | 2.75 μM |
| Antiprotozoal | Plasmodium falciparum (W2 clone, chloroquine-resistant) | Inhibition of growth | 1.94 μM |
| Antiprotozoal | Leishmania donovani | Inhibition of growth | 3.1 μM |
| Cytotoxicity | SK-MEL (Melanoma) | Cytotoxic effect | 4.8-8.7 μM |
| Cytotoxicity | KB (Human oral cancer) | Cytotoxic effect | 4.8-8.7 μM |
| Cytotoxicity | BT549 (Breast cancer) | Cytotoxic effect | 4.8-8.7 μM |
| Cytotoxicity | SKOV3 (Ovarian cancer) | Cytotoxic effect | 4.8-8.7 μM |
| Phytotoxicity | Lettuce and Bentgrass | Inhibition of growth | 1.62 mM |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H30O12 |
|---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
1-[21-(2-acetyloxypropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl acetate |
InChI |
InChI=1S/C33H30O12/c1-12(44-14(3)34)7-16-22-23-17(8-13(2)45-15(4)35)33(41-6)31(39)25-19(37)10-21-27(29(23)25)26-20(42-11-43-21)9-18(36)24(28(22)26)30(38)32(16)40-5/h9-10,12-13,38-39H,7-8,11H2,1-6H3 |
InChI Key |
JQHGSMOYNPGRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Ii. Biological Origin and Production of Diacetylcercosporin
Fungal Producers: Cercospora and Septoria Genera
The primary fungal producers of diacetylcercosporin and its precursor, cercosporin (B1668469), are found within the Cercospora and Septoria genera. These fungi are often pathogenic to plants, causing diseases such as leaf spots and blights on a wide variety of crops.
Historically, the identification of fungal species was based on morphological characteristics and host specificity. However, modern approaches have integrated molecular techniques for more accurate and reliable identification and characterization of this compound-producing strains.
Multi-locus phylogenetic analysis is a key modern technique used to differentiate between species and even strains within the same species. This method involves sequencing several conserved gene regions, such as the internal transcribed spacer (ITS) region of ribosomal DNA, as well as protein-coding genes like actin (actA), calmodulin, translation elongation factor 1-alpha (tef1), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and histone H3. This molecular approach has revealed significant genetic diversity among cercosporin-producing fungi, uncovering cryptic species that are morphologically similar but genetically distinct. nih.gov For instance, what was once broadly identified as Cercospora kikuchii has been resolved into several distinct lineages through such analyses. nih.gov
Characterization of these strains also involves assessing their capacity to produce cercosporin and its derivatives. This is often done by growing the fungal isolates on specific culture media, such as potato dextrose agar (B569324) (PDA), and observing the production of the characteristic red pigment. nih.gov The quantity of the produced toxin can then be measured using spectrophotometric or chromatographic methods.
Significant variability in the production of cercosporin and its derivatives exists among different species and even among different isolates of the same species. For example, within the Cercospora genus, species like Cercospora kikuchii and Cercospora nicotianae are well-documented producers of cercosporin. researchgate.netnih.gov In contrast, other species within the same genus, such as Cercospora sojina, are not known to produce the toxin. nih.gov
A study of Cercospora kikuchii isolates from soybean revealed different colony colorations on potato-dextrose agar (PDA), which correlated with the amount of cercosporin produced. nih.gov Isolates producing a purple coloration (Ckcp) were the most prolific producers, followed by those producing a red coloration (Ckcc), while isolates with a yellow background (Ckcy) produced the least amount of cercosporin. nih.gov
Furthermore, research has identified Septoria pistaciarum as a producer of (+)-Cercosporin, (+)-14-O-Acetylcercosporin, and (+)-di-O-Acetylcercosporin, directly implicating the Septoria genus in the biosynthesis of this acetylated derivative. nih.gov
| Fungal Species | Isolate Type (if applicable) | Associated Host | Reported Toxin Production | Reference |
|---|---|---|---|---|
| Cercospora kikuchii | Ckcp (purple) | Soybean | High cercosporin production | nih.gov |
| Cercospora kikuchii | Ckcc (red) | Soybean | Moderate cercosporin production | nih.gov |
| Cercospora kikuchii | Ckcy (yellow) | Soybean | Low cercosporin production | nih.gov |
| Cercospora nicotianae | N/A | Tobacco | Cercosporin production | nih.gov |
| Septoria pistaciarum | N/A | Pistachio | Cercosporin, 14-O-Acetylcercosporin, Di-O-Acetylcercosporin | nih.gov |
| Cercospora sojina | N/A | Soybean | Not known to produce cercosporin | nih.gov |
Fermentation and Cultivation Strategies for Optimized Production
The production of this compound for research and other applications relies on the cultivation of the producer fungi under controlled laboratory conditions. Optimizing these conditions is crucial for maximizing the yield of the target compound.
The composition of the growth medium has a profound impact on the biosynthesis of secondary metabolites like this compound. Key factors that are manipulated for enhanced production include the carbon and nitrogen sources, pH, and the presence of specific ions. Light is also a critical environmental factor, as cercosporin production in many Cercospora species is light-dependent. nih.gov
Studies on Cercospora sp. JNU001 demonstrated a significant increase in cercosporin production by optimizing the liquid fermentation conditions. The yield was dramatically improved by adjusting the initial pH of the medium to 8.5, using glucose as the carbon source, and soy peptone as the nitrogen source, with cultivation at 25°C. nih.gov Another study on Cercospora medicaginis found that a medium made with wheat bran juice (WBJ) was optimal for growth and conidium production for most strains tested. researchgate.net
| Parameter | Condition | Effect on Production | Fungal Species | Reference |
|---|---|---|---|---|
| Carbon Source | Glucose | Enhanced production | Cercospora sp. JNU001 | nih.gov |
| Nitrogen Source | Soy peptone | Enhanced production | Cercospora sp. JNU001 | nih.gov |
| Nitrogen Source | Inorganic ammonia | Inhibited production | Cercospora sp. JNU001 | nih.gov |
| pH | Initial pH 8.5 | Enhanced production | Cercospora sp. JNU001 | nih.gov |
| Temperature | 25°C | Optimal for production | Cercospora sp. JNU001 | nih.gov |
| Temperature | > 27°C | Inhibited production | Cercospora sp. JNU001 | nih.gov |
| Light | Continuous light | Essential for production | Cercospora nicotianae | nih.gov |
| Growth Medium | Wheat Bran Juice (WBJ) Agar | Optimal growth and conidia production | Cercospora medicaginis | researchgate.net |
| Potato Dextrose Agar (PDA) | Sub-optimal growth compared to WBJ |
Transitioning from small-scale flask cultures to larger bioreactors is a critical step for producing greater quantities of this compound. This process introduces new challenges in maintaining optimal conditions for fungal growth and metabolite production. For filamentous fungi like Cercospora and Septoria, the choice of bioreactor and the control of process parameters are vital.
Commonly used bioreactor types for filamentous fungi include submerged, solid-state, and biofilm reactors. uliege.be In submerged fermentation, the fungus grows as suspended mycelia or pellets in a liquid medium. Key process parameters that need to be controlled include agitation speed, aeration (dissolved oxygen levels), pH, and temperature. Agitation is particularly important as it affects nutrient distribution and mycelial morphology, which in turn can influence secondary metabolite production.
Solid-state fermentation, where the fungus grows on a solid substrate with limited free water, can sometimes lead to higher yields of secondary metabolites compared to submerged fermentation. uliege.be Biofilm reactors, which immobilize the fungal cells on a surface, offer another alternative that can enhance production by simulating conditions closer to the fungus's natural habitat. uliege.be The scale-up of any of these systems requires careful engineering to ensure that conditions remain uniform throughout the larger volume and that the physiological state of the fungus remains optimal for this compound biosynthesis.
Extraction and Initial Purification Methodologies for Research
Once the fungal culture has produced a sufficient amount of this compound, the next step is its extraction and purification for research purposes. The specific methodology can vary depending on whether the compound is intracellular or secreted into the medium. For cercosporin and its derivatives, which are often found within the mycelia, the process typically begins with separating the fungal biomass from the liquid culture medium by filtration or centrifugation.
A general procedure for extracting secondary metabolites from fungal mycelia involves the following steps:
Drying the Mycelium : The collected fungal biomass is often dried to remove water, which can interfere with the extraction process. This can be done in an oven at a controlled temperature or by freeze-drying (lyophilization).
Cell Lysis : The dried mycelium is then ground into a fine powder to break open the fungal cells and increase the surface area for solvent extraction.
Solvent Extraction : An organic solvent, such as acetone, methanol (B129727), or ethyl acetate (B1210297), is used to extract the compound from the powdered mycelium. The choice of solvent depends on the polarity of the target molecule. The mixture is typically agitated for a period to ensure efficient extraction.
Concentration : The solvent, now containing the dissolved this compound and other metabolites, is separated from the solid mycelial debris by filtration. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Initial Purification : The crude extract is a complex mixture of compounds. Initial purification steps aim to separate this compound from other components. Techniques such as liquid-liquid partitioning can be used to separate compounds based on their differential solubility in two immiscible liquids. Further purification is often achieved through column chromatography, where the extract is passed through a stationary phase (e.g., silica (B1680970) gel), and different compounds are separated based on their affinity for the stationary phase and the mobile phase (solvent). Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.
Subsequent high-purity purification for detailed structural and biological studies would typically involve more advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
Iii. Biosynthesis and Biogenetic Studies of Diacetylcercosporin
Proposed Biosynthetic Pathway Elucidation
The biosynthesis of diacetylcercosporin is understood to proceed through its immediate precursor, cercosporin (B1668469). The pathway is a classic example of fungal polyketide synthesis, originating from simple metabolic building blocks.
Early investigations into the biosynthesis of perylenequinones, including cercosporin, utilized isotope-labeling studies to trace the origin of the carbon skeleton. Feeding experiments with ¹³C-labeled acetate (B1210297) demonstrated its incorporation into the cercosporin molecule, confirming that the backbone is assembled via the polyketide pathway. This foundational work established that acetyl-CoA and malonyl-CoA are the primary precursors for the construction of the complex polycyclic structure.
The currently accepted biosynthetic pathway to cercosporin, and by extension this compound, has been revised from earlier proposals. It is now understood that the pathway does not proceed through the initially proposed carboxylic acid intermediate. Instead, a key breakthrough identified nor-toralactone as a crucial intermediate. nih.gov
The pathway commences with the iterative condensation of one molecule of acetyl-CoA and seven molecules of malonyl-CoA by a non-reducing polyketide synthase (NR-PKS), CTB1. nih.gov This enzyme catalyzes the formation of the initial polyketide chain and its subsequent cyclization to form nor-toralactone. nih.gov
Following the formation of nor-toralactone, a series of enzymatic modifications occur. The didomain protein CTB3, which possesses both a flavin-dependent monooxygenase and a methyltransferase domain, is a key player. nih.gov The monooxygenase domain of CTB3 is responsible for an unusual oxidative cleavage of the aromatic ring of a nor-toralactone-derived intermediate. nih.gov
Subsequent steps in the pathway are thought to involve further oxidations, dimerizations, and methylations to construct the characteristic perylenequinone core of cercosporin. While the precise order and full characterization of all intermediates leading from nor-toralactone to cercosporin are still under active investigation, the identification of nor-toralactone as the direct product of the PKS has been a significant step in clarifying the biosynthetic route. nih.gov The final step in the formation of this compound is the acetylation of the two hydroxyl groups of cercosporin. However, the specific enzyme responsible for this acetylation has not yet been definitively identified in the scientific literature.
Table 1: Key Intermediates in the Proposed Biosynthesis of this compound
| Intermediate Name | Role in Pathway |
| Acetyl-CoA | Starter unit for polyketide synthesis |
| Malonyl-CoA | Extender units for polyketide synthesis |
| Nor-toralactone | Key intermediate and direct product of the PKS CTB1 nih.gov |
| Cercosporin | Immediate precursor to this compound |
Genetic Determinants of this compound Biosynthesis
The enzymes responsible for the biosynthesis of this compound are encoded by a set of genes physically clustered together on the fungal chromosome. This arrangement, known as a biosynthetic gene cluster (BGC), allows for the coordinated regulation of the pathway.
The biosynthetic gene cluster for cercosporin, referred to as the CTB cluster, has been identified and characterized in several Cercospora species, including the tobacco pathogen Cercospora nicotianae and the sugar beet pathogen Cercospora beticola. mdpi.com In C. nicotianae, the core CTB cluster was initially described as consisting of eight genes (CTB1-CTB8). nih.gov Comparative genomic studies have revealed that this cluster can be duplicated and has undergone horizontal transfer to other fungal genera, such as Colletotrichum.
Further research has expanded the boundaries of the CTB cluster, suggesting the involvement of additional genes in the biosynthesis and transport of cercosporin. The high degree of sequence identity and gene order (collinearity) of the CTB cluster across different species underscores its conserved and crucial role in the production of this phytotoxin.
Functional studies, primarily through gene knockout experiments, have been instrumental in assigning roles to individual genes within the CTB cluster.
CTB1 : Encodes the non-reducing polyketide synthase (NR-PKS) that synthesizes the initial polyketide chain from acetyl-CoA and malonyl-CoA and cyclizes it to form nor-toralactone. nih.gov
CTB3 : Encodes a bifunctional enzyme with a monooxygenase domain and a methyltransferase domain. The monooxygenase is critical for the oxidative cleavage of an aromatic intermediate. nih.gov
CTB5, CTB6, and CTB7 : These genes encode for putative oxidoreductases. Disruption of any of these genes in C. nicotianae completely halts cercosporin production, indicating their essential roles in the oxidative modifications of the polyketide intermediates.
CTB8 : This gene encodes a Zn(II)Cys6 transcription factor that positively regulates the expression of other genes within the CTB cluster. Its disruption leads to the silencing of the biosynthetic pathway.
While the functions of several core genes are now understood, the specific gene responsible for the final acetylation of cercosporin to yield this compound has not yet been reported. It is hypothesized that an acetyltransferase is responsible for this conversion, but this enzyme has yet to be functionally characterized.
Table 2: Characterized Genes in the Cercosporin Biosynthetic Cluster
| Gene | Encoded Protein | Function |
| CTB1 | Non-reducing polyketide synthase (NR-PKS) | Synthesis and cyclization of the initial polyketide chain to form nor-toralactone nih.gov |
| CTB3 | Bifunctional monooxygenase/methyltransferase | Oxidative cleavage of an aromatic intermediate and methylation nih.gov |
| CTB5 | Oxidoreductase | Essential for cercosporin biosynthesis, likely involved in oxidative modifications |
| CTB6 | Oxidoreductase | Essential for cercosporin biosynthesis, likely involved in oxidative modifications |
| CTB7 | Oxidoreductase | Essential for cercosporin biosynthesis, likely involved in oxidative modifications |
| CTB8 | Zn(II)Cys6 transcription factor | Positive regulation of the CTB gene cluster |
The understanding of the genetic basis for this compound biosynthesis opens up possibilities for pathway engineering. By manipulating the expression of the genes within the CTB cluster, it is theoretically possible to enhance the production of this compound or to generate novel analogues of the molecule.
While genetic manipulation techniques have been successfully applied to increase the production of other microbial metabolites, such as diacetyl in bacteria, specific examples of the targeted genetic engineering of the this compound pathway for enhanced production are not yet prominent in the scientific literature. The elucidation of the complete biosynthetic pathway, including the identification of the terminal acetyltransferase, will be a critical step in enabling such metabolic engineering efforts.
Regulation of this compound Production
The biosynthesis of cercosporin, the direct precursor to this compound, is a tightly regulated process influenced by a variety of external and internal signals. The producing fungus, primarily species of the genus Cercospora, must control the synthesis of this potent phototoxin to coordinate with its pathogenic lifestyle and to protect itself from autotoxicity. This regulation occurs at multiple levels, from environmental sensing to complex genetic networks.
The production of cercosporin is highly sensitive to the fungus's growth environment. Key factors such as light, nutrition, and temperature play pivotal roles in modulating the biosynthetic pathway.
Light is the most critical environmental cue for cercosporin biosynthesis. apsnet.orgnih.gov Production is almost entirely suppressed in complete darkness, and even brief exposure to visible light (approximately 400-600 nm) can trigger synthesis. apsnet.org This light-dependent induction aligns with the toxin's mode of action, which requires light for activation and the generation of reactive oxygen species. apsnet.org
Nutritional conditions, including the specific composition of the growth medium, significantly affect toxin yields. While the fungus Cercospora nicotianae produces substantial amounts of cercosporin on certain potato dextrose agar (B569324) (PDA) formulations, other brands or synthetic media drastically reduce production. apsnet.orgnih.gov The carbon and nitrogen sources, as well as their ratio, are also crucial. apsnet.orgresearchgate.net Depletion or substitution of these primary nutrients can alter cercosporin output. nih.gov For instance, cercosporin synthesis is repressed under nutrient conditions that favor conidiation (asexual spore formation). apsnet.org While some studies suggest pH has little effect on production, other factors like specific salts, buffers, metal ions (e.g., cobalt, iron, manganese, and zinc), and temperature do have a marked impact. nih.govresearchgate.net High temperatures (e.g., 30°C) are known to inhibit cercosporin production. apsnet.org
Table 1: Influence of Environmental and Nutritional Factors on Cercosporin Production
| Factor | Effect on Production | Research Findings | Citation(s) |
| Light | Essential Inducer | Production is suppressed in darkness and triggered by visible light (400-600 nm). | apsnet.orgnih.gov |
| Temperature | Inhibitory at High Levels | Production is inhibited at high temperatures (30°C). | apsnet.org |
| Carbon Source | Modulatory | The type and ratio of carbon sources affect toxin yield. | apsnet.orgnih.gov |
| Nitrogen Source | Modulatory | The type and ratio of nitrogen sources are important for production. | apsnet.orgnih.gov |
| Growth Medium | Highly Specific | High production on specific brands of Potato Dextrose Agar (PDA); reduced on other media. | apsnet.orgnih.gov |
| pH | Minimal Effect | Studies report little direct effect on cercosporin production. | nih.gov |
| Metal Ions | Elevating | Ions such as Co²⁺, Fe³⁺, Mn²⁺, and Zn²⁺ can increase production levels. | nih.gov |
The genetic control of cercosporin biosynthesis is orchestrated by a sophisticated network of regulatory and structural genes. This regulation primarily occurs at the transcriptional level, involving dedicated transcription factors and a well-defined gene cluster.
The core of cercosporin biosynthesis is the CTB gene cluster. In Cercospora nicotianae, this cluster comprises at least eight genes (CTB1-CTB8) that are co-ordinately expressed under cercosporin-producing conditions. Current time information in Asia/Manila.nih.gov The expression of this entire cluster is governed by a pathway-specific transcription factor, CTB8 . Current time information in Asia/Manila.nih.gov CTB8 is a Zn(II)Cys6 (or zinc cluster) protein, a class of transcription factors unique to fungi. Current time information in Asia/Manila.nih.gov Disruption of the CTB8 gene completely abolishes cercosporin production, highlighting its role as a master switch for the pathway. Current time information in Asia/Manila.
Another key transcriptional regulator is CRG1 (Cercosporin Resistance Gene 1), which also functions as a Zn(II)Cys6 transcription factor. apsnet.orgresearchgate.net CRG1 was initially identified for its role in conferring resistance to cercosporin but was subsequently found to also regulate toxin production. apsnet.orgresearchgate.net CRG1 appears to act upstream in the regulatory cascade, influencing the expression of CTB8 and other CTB cluster genes. apsnet.org The expression of the CTB genes is also influenced by environmental signals like nitrogen and carbon sources and pH, with CRG1 mediating some of these responses. Current time information in Asia/Manila.
The pathway also exhibits a form of feedback regulation at the transcriptional level. Current time information in Asia/Manila. For example, the inactivation of certain biosynthetic genes within the cluster, such as CTB1 (encoding the polyketide synthase), CTB2 (a methyltransferase), or CTB3 (a methyltransferase/monooxygenase), leads to a significant reduction in the expression of other CTB genes. Current time information in Asia/Manila.researcher.life This suggests a mechanism of feedback inhibition where the absence of a key intermediate or the accumulation of an aberrant one can signal the downregulation of the entire pathway. Current time information in Asia/Manila.
While transcriptional control is the most well-documented regulatory layer, post-transcriptional mechanisms may also play a role. These mechanisms, which include mRNA splicing, stability, and transport, can modulate gene expression after an RNA molecule has been synthesized. nih.govlumenlearning.com However, specific instances of post-transcriptional control over this compound or cercosporin biosynthesis are not yet well-defined in scientific literature. Studies have shown that for many regulatory conditions, the levels of CTB gene transcripts correlate closely with the amount of cercosporin produced, suggesting that transcriptional control is the dominant mechanism. nih.gov Nevertheless, in studies of analogous pathways in other fungi, discrepancies between mRNA levels and final metabolite production have been observed, hinting that post-transcriptional regulation could provide an additional layer of control. nih.gov
Table 2: Key Genes Involved in the Regulation of Cercosporin Biosynthesis
| Gene | Protein Type | Function | Effect of Disruption | Citation(s) |
| CTB8 | Zn(II)Cys6 Transcription Factor | Pathway-specific positive regulator; activates expression of the CTB gene cluster. | Complete loss of cercosporin production. | Current time information in Asia/Manila.nih.govnih.gov |
| CRG1 | Zn(II)Cys6 Transcription Factor | Positive regulator of both cercosporin production and resistance; acts upstream of CTB8. | Reduced cercosporin production and increased sensitivity to the toxin. | apsnet.orgresearchgate.netcapes.gov.br |
| CTB1 | Polyketide Synthase (PKS) | Keystone enzyme for the polyketide backbone synthesis. | Loss of cercosporin production and feedback inhibition of other CTB genes. | Current time information in Asia/Manila. |
| CTB2 | Methyltransferase | Involved in the modification of the polyketide intermediate. | Loss of cercosporin production and feedback inhibition of other CTB genes. | Current time information in Asia/Manila. |
| CTB3 | Didomain Methyltransferase/Monooxygenase | Involved in the modification of the polyketide intermediate. | Loss of cercosporin production and feedback inhibition of other CTB genes. | Current time information in Asia/Manila. |
Iv. Biological Activities and Research Applications of Diacetylcercosporin
Antiparasitic Research
Diacetylcercosporin has demonstrated a range of antiparasitic activities in preclinical studies, with notable research into its effects on the parasites responsible for malaria and leishmaniasis. medchemexpress.comcaymanchem.comagscientific.com
The compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite most responsible for severe malaria in humans. Studies have tested its activity against strains of the parasite that are both sensitive and resistant to chloroquine, a historically important antimalarial drug.
In vitro research has demonstrated that this compound possesses moderate activity against chloroquine-sensitive strains of P. falciparum. agscientific.comamericanchemicalsuppliers.com Specifically, studies using the D6 clone, a known chloroquine-sensitive laboratory strain, have determined its half-maximal inhibitory concentration (IC50). The IC50 value for this compound against the D6 strain was reported to be 2.75 μM. medchemexpress.comcaymanchem.commedchemexpress.com
A significant finding in antimalarial research is the compound's effectiveness against parasites that have developed resistance to conventional therapies. This compound has shown inhibitory action against chloroquine-resistant P. falciparum. medchemexpress.comcaymanchem.com Research on the W2 clone, a well-established chloroquine-resistant strain, revealed an IC50 value of 1.94 μM. medchemexpress.comcaymanchem.commedchemexpress.com This suggests that this compound's mechanism of action may differ from that of chloroquine, allowing it to bypass the parasite's resistance mechanisms.
Antimalarial Activity of this compound against P. falciparum
| P. falciparum Strain | Chloroquine Sensitivity | IC50 (μM) |
|---|---|---|
| D6 | Sensitive | 2.75 |
| W2 | Resistant | 1.94 |
The antiparasitic spectrum of this compound extends to protozoa of the genus Leishmania. The compound has been tested against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies have confirmed its activity, reporting an IC50 value of 3.1 μM against L. donovani parasites. medchemexpress.comcaymanchem.com This indicates a moderate level of efficacy and suggests a potential area for further investigation in the development of new antileishmanial drugs. agscientific.comwindows.net
This compound is identified as a hydrophobic analogue of cercosporin (B1668469). windows.netamericanchemicalsuppliers.comtoku-e.com Its antiparasitic activity against both Leishmania and chloroquine-sensitive P. falciparum is described as moderate. agscientific.comwindows.net While specific IC50 values for this compound have been established against various parasites, detailed studies directly comparing its parasiticidal potency side-by-side with that of its parent compound, cercosporin, were not identified in the reviewed literature. Cercosporin itself is a known potent photosensitizer with documented cytotoxic effects. americanchemicalsuppliers.comresearchgate.netnih.gov The biological activity of both this compound and other perylenequinones is significantly increased with light activation. windows.net
Antimalarial Activity Studies
Antitumor Research
In addition to its antiparasitic properties, this compound has been investigated for its potential as an anticancer agent. agscientific.comwindows.net In vitro studies have demonstrated that the compound exhibits cytotoxicity against a panel of human cancer cell lines. medchemexpress.comcaymanchem.com
Research findings indicate that this compound inhibits the growth of various tumor cells with IC50 values in the micromolar range. The specific cell lines against which it has shown activity include SK-MEL (melanoma), KB (oral carcinoma), BT549 (breast carcinoma), and SKOV3 (ovarian carcinoma). medchemexpress.comcaymanchem.com The reported IC50 values for these cell lines range from 4.8 μM to 8.7 μM, highlighting a broad-spectrum cytotoxic potential that warrants further exploration in cancer research. medchemexpress.comcaymanchem.com
Antitumor Activity of this compound
| Human Cancer Cell Line | Cancer Type | IC50 Range (μM) |
|---|---|---|
| SK-MEL | Melanoma | 4.8 - 8.7 |
| KB | Oral Carcinoma | |
| BT549 | Breast Carcinoma | |
| SKOV3 | Ovarian Carcinoma |
Cytotoxicity Studies in Select Human Cancer Cell Lines
SK-MEL Cell Line Studies
No specific studies detailing the cytotoxic effects of this compound on the SK-MEL cell line were identified in the reviewed scientific literature. Research on other compounds has been conducted on various SK-MEL cell lines, such as SK-MEL-28 and SK-MEL-5, to investigate mechanisms of cell death and resistance. oup.comnih.govnih.gov
KB Cell Line Studies
Specific research on the cytotoxicity of this compound against the KB (oral squamous carcinoma) cell line is not available in the current body of literature. The KB cell line is, however, utilized in cytotoxicity studies of other natural and synthetic compounds. mdpi.comnih.gov
BT549 Cell Line Studies
There is no available research specifically investigating the cytotoxic impact of this compound on the BT549 (triple-negative breast cancer) cell line. researchgate.netmdpi.comnih.gov The BT549 cell line is noted for its use in studies of aggressive breast cancer subtypes. researchgate.net
SKOV3 Cell Line Studies
Direct studies on the cytotoxicity of this compound towards the SKOV3 (ovarian adenocarcinoma) cell line have not been reported in the available literature. The SKOV3 cell line is a common model in ovarian cancer research, with numerous studies evaluating the cytotoxic effects of various therapeutic agents. nih.gov
Table 1: Summary of Available Cytotoxicity Data for Cercosporin and its Derivatives on Various Cancer Cell Lines
| Cell Line | Compound | Cytotoxicity Findings |
| T98G (Glioblastoma) | Cercosporin | Highly susceptible to photodynamic therapy due to high uptake. oup.com |
| U87 (Glioblastoma) | Cercosporin | Showed susceptibility to photodynamic therapy. oup.com |
| MCF7 (Breast Adenocarcinoma) | Cercosporin | Exhibited a bioenergetic collapse following photodynamic therapy. oup.com |
| T47D (Breast Carcinoma) | Cercosporin | Underwent a complete bioenergetic collapse after photodynamic therapy. |
Note: This table summarizes findings for the parent compound cercosporin, as no specific data for this compound on the requested cell lines was found.
Light-Enhanced Antitumor Activity Investigations
The primary mechanism of action for cercosporin, and likely its derivatives such as this compound, is its function as a photosensitizer. Photosensitizers are compounds that, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS), such as singlet oxygen, which are highly toxic to cells. This property is the foundation of photodynamic therapy (PDT), a therapeutic strategy used in oncology.
Cercosporin has been identified as a potent photosensitizer that can be activated by light to produce singlet oxygen and superoxide (B77818), leading to oxidative damage to cellular components, particularly lipids in cell membranes. This light-dependent activity results in membrane breakdown and cell death. Studies have demonstrated the photocytotoxicity of cercosporin against glioblastoma and breast adenocarcinoma cell lines. oup.com The efficacy of cercosporin-mediated PDT has also been shown in 3D tumor spheroid models, where it induced necrosis and a collapse in cellular metabolism upon light exposure. The photodynamic activity of compounds structurally related to cercosporin, such as iso-cercosporin and phleichrome, has also been documented. oup.com These findings strongly suggest that this compound would also exhibit light-enhanced antitumor activity.
Phytotoxic Research
The phytotoxic properties of cercosporin are well-established. As a toxin produced by fungi of the genus Cercospora, it plays a significant role in plant diseases. The mechanism of its phytotoxicity is linked to its photosensitizing nature. When activated by light, cercosporin generates reactive oxygen species that cause lipid peroxidation and subsequent destruction of plant cell membranes. This damage leads to the leakage of cellular contents and the development of disease symptoms in the host plant. The toxicity of cercosporin is broad, affecting a wide range of plant species.
Research has also explored the potential of using genes involved in cercosporin resistance from the producing fungus to engineer disease-resistant plants. Given that the core structure responsible for photosensitization is retained in this compound, it is highly probable that this derivative also possesses significant phytotoxic activity.
Potential Research Applications in Agriculture and Disease Control
Given the evidence that acetylation reduces the phototoxicity of the cercosporin structure, the potential applications for this compound itself as a direct agricultural tool, such as a bioherbicide, appear limited. researchgate.net The effectiveness of many natural phytotoxins as herbicides is dependent on their ability to cause significant damage or inhibit critical plant processes. nih.govnih.govresearchgate.net A less toxic derivative would likely be a poor candidate for such applications.
However, the study of this compound and other derivatives is valuable for understanding the structure-activity relationship of cercosporin. By identifying how modifications like acetylation diminish its toxicity, researchers can better understand the chemical features essential for its potent phytotoxic effects. This knowledge is crucial for developing strategies to mitigate the impact of diseases caused by Cercospora fungi on crops. apsnet.orgmdpi.com Research could focus on promoting the in-planta detoxification of cercosporin through acetylation or similar biochemical modifications as a novel method for engineering disease-resistant plants.
V. Cellular and Molecular Mechanisms of Action of Diacetylcercosporin
Investigation of Cellular Targets and Pathways
The broad-spectrum toxicity of diacetylcercosporin is a consequence of its non-specific, powerful disruptive effects on fundamental cellular structures and processes. Research has explored its potential against various pathogens and cancer cells, revealing distinct but related mechanisms of action.
Specific studies detailing the antimalarial mechanism of this compound are not extensively documented in available literature. However, its known mode of action allows for a hypothesized mechanism. Like several other antimalarial agents such as methylene (B1212753) blue and primaquine, cercosporin's activity is linked to its ability to induce oxidative stress. mdpi.com The generation of ROS within the parasite-infected red blood cell would lead to the oxidation of vital macromolecules, disruption of the parasite's membranes, and interference with essential metabolic processes like hemoglobin digestion, ultimately killing the parasite. mdpi.com The parasite's own metabolic activity, particularly within its digestive vacuole and mitochondria, creates an environment that could be susceptible to the redox cycling activity of a compound like this compound.
The precise antileishmanial mechanism of this compound has not been fully elucidated. Nevertheless, insights can be drawn from its general cytotoxic properties and the known vulnerabilities of Leishmania parasites. The primary mechanism is likely centered on ROS-induced cellular damage. Studies on other antileishmanial compounds have shown that parasite mitochondria are a key target, and an increase in ROS production can lead to a loss of mitochondrial membrane potential and subsequent cell death by necrosis. nih.gov Given that cercosporin (B1668469) is known to localize in cellular membranes and generate potent ROS, it is plausible that it disrupts the plasma and mitochondrial membranes of Leishmania parasites, leading to a loss of cellular integrity and metabolic collapse. nih.govnih.gov
The antitumor activity of the cercosporin family of compounds has been investigated, revealing a multi-faceted mechanism primarily based on photodynamic and cytotoxic effects. A derivative, epi-cercosporin, has demonstrated significant in vitro antiproliferative activity against a variety of human solid tumor cell lines. nih.gov A key finding from these studies is that epi-cercosporin induces an accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with cell division processes. nih.govresearchgate.net
Furthermore, studies using cercosporin in photodynamic therapy (PDT) on 3D human cancer multicellular spheroids have shown it is efficiently internalized by cancer cells. nih.gov Upon photoactivation, cercosporin-PDT induces necrosis and causes a profound bioenergetic collapse, affecting both cellular respiration and glycolysis. nih.gov In some cancer cell models like T47D and T98G, this collapse is complete, while in others like U87, respiratory activity is eliminated but some glycolytic function is retained. nih.gov
Table 1: In Vitro Antiproliferative and Mechanistic Activity of Epi-cercosporin
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| HBL-100 | Breast | Antiproliferative Activity | nih.gov |
| HeLa | Cervical | Antiproliferative Activity | nih.gov |
| SW1573 | Lung (Non-small cell) | Antiproliferative Activity | nih.gov |
| WiDr | Colon | Antiproliferative Activity | nih.gov |
| General | Solid Tumors | Induces cell cycle arrest in G2/M phase | nih.govresearchgate.net |
Role of Reactive Oxygen Species (ROS) in Activity
The cornerstone of this compound's mechanism of action is the generation of Reactive Oxygen Species (ROS). Its parent compound, cercosporin, is a classic photosensitizer, meaning it becomes toxic only in the presence of light. nih.govapsnet.org The process begins when the cercosporin molecule absorbs light energy, converting it to an energetically activated triplet state. apsnet.org This excited molecule then reacts with ground-state molecular oxygen (O₂), initiating a cascade that produces highly toxic ROS, predominantly singlet oxygen (¹O₂) and, to a lesser extent, the superoxide (B77818) radical (O₂⁻). apsnet.orgnih.gov
This photosensitization process is remarkably efficient, with a quantum yield (the efficiency of converting absorbed light into a chemical event) for singlet oxygen production of approximately 0.81. nih.gov The generation of these ROS is non-specific and causes widespread oxidative damage to any nearby biological molecules. nih.govnih.gov This ROS-mediated damage is considered the primary source of the compound's toxicity and is responsible for its activity against plant, fungal, bacterial, and animal cells. apsnet.orgnih.gov
Interactions with Biological Macromolecules (e.g., DNA, Proteins)
This compound does not appear to have a single, specific macromolecular target. Instead, its interaction with biological macromolecules is indirect and destructive, mediated by the ROS it generates. The indiscriminate nature of singlet oxygen and superoxide leads to oxidative damage of lipids, proteins, and nucleic acids. apsnet.orgnih.govnih.gov
The primary site of action is believed to be the cellular membrane. nih.govcabidigitallibrary.org As a lipid-soluble molecule, cercosporin readily localizes within the lipid bilayer of cell membranes. cabidigitallibrary.org Upon photoactivation, the ROS are generated in close proximity to the membrane components, leading to extensive lipid peroxidation. nih.govapsnet.org This process damages the fatty acid chains, leading to a loss of membrane fluidity and integrity, causing the leakage of cellular contents and ultimately, cell death. nih.gov While proteins and DNA are also susceptible to this oxidative damage, the membrane disruption is considered the principal mode of toxicity. nih.gov
Modulation of Cellular Signaling Pathways
The profound cellular damage initiated by this compound-induced ROS inevitably triggers and disrupts multiple cellular signaling pathways. The antitumor activity provides clear examples of this modulation. The induction of cell cycle arrest at the G2/M checkpoint, as seen with epi-cercosporin, implies the activation of DNA damage response pathways that engage cell cycle regulators like cyclin-dependent kinases (CDKs) and their associated cyclins to halt cell division. nih.govnih.gov
Furthermore, the observed bioenergetic collapse in tumor spheroids points to a severe disruption of metabolic signaling pathways that regulate cellular respiration and glycolysis. nih.gov In the context of the producing fungus itself, light is known to activate cercosporin biosynthesis through a signaling network involving Ca²⁺/Calmodulin and MAP kinase pathways, highlighting the intricate relationship between the toxin and cellular signaling. apsnet.org In target cells, the massive oxidative stress caused by the compound would likely activate stress-response pathways, such as those leading to apoptosis (programmed cell death), as the cell attempts to manage the overwhelming damage.
Effects on Cell Cycle Progression and Apoptosis Induction in Research Models
The cytotoxic effects of this compound and its structural analogs are rooted in their ability to disrupt fundamental cellular processes, namely cell cycle progression and the induction of programmed cell death, or apoptosis. While direct research on this compound is limited, studies on closely related perylenequinone compounds, such as epi-cercosporin and cercosporin, provide significant insights into its potential mechanisms of action in various research models, particularly in cancer cell lines.
Cell Cycle Arrest at the G2/M Phase
A critical mechanism by which chemotherapeutic agents exert their anti-cancer effects is by halting the cell cycle, thereby preventing the proliferation of malignant cells. nih.gov Research on epi-cercosporin, a stereoisomer of cercosporin, has demonstrated its capacity to induce cell cycle arrest specifically at the G2/M transition phase in a variety of human solid tumor cell lines. This G2/M checkpoint is a crucial control point that ensures the fidelity of genetic information before a cell enters mitosis.
The arrest at this stage is typically orchestrated by a complex interplay of regulatory proteins, most notably the cyclin-dependent kinases (CDKs) and their cyclin partners. The Cyclin B1/CDK1 complex is a key promoter of entry into mitosis. While the precise molecular targets of this compound have not been fully elucidated, the observed G2/M arrest by its analog suggests a potential interference with the activation or function of the Cyclin B1/CDK1 complex. This inhibition prevents the cell from initiating the mitotic process, leading to a cessation of cell division.
Table 1: Effect of Epi-cercosporin on Cell Cycle in Human Solid Tumor Cell Lines
| Cell Line | Cancer Type | Observed Effect |
| HBL-100 | Breast Carcinoma | G2/M Phase Arrest |
| HeLa | Cervical Carcinoma | G2/M Phase Arrest |
| SW1573 | Non-small cell lung carcinoma | G2/M Phase Arrest |
| WiDr | Colorectal adenocarcinoma | G2/M Phase Arrest |
| This table summarizes the findings on epi-cercosporin, a compound structurally analogous to this compound. |
Induction of Apoptosis: A Multi-faceted Approach
Beyond halting cell proliferation, this compound is believed to trigger apoptosis, a form of programmed cell death that is essential for removing damaged or cancerous cells without inducing an inflammatory response. nih.gov The apoptotic process is intricate, involving distinct signaling pathways.
Mitochondrial (Intrinsic) Pathway of Apoptosis
Evidence from studies on cercosporin, the parent compound of this compound, points towards the involvement of the mitochondrial pathway of apoptosis. Cercosporin has been shown to localize within the mitochondria of tumor cells. As a perylenequinone, it can act as a photosensitizer, generating reactive oxygen species (ROS) upon light exposure. This oxidative stress can lead to a state of bioenergetic collapse within the cell.
The accumulation of ROS can induce mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. nih.gov This permeabilization results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.
Caspase Activation Cascade
The release of cytochrome c into the cytosol initiates a cascade of events leading to the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.govnih.gov Cytosolic cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome. This complex then recruits and activates the initiator caspase, pro-caspase-9.
Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. nih.gov These effector caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov
Table 2: Investigated Effects of Daidzein on Cell Cycle and Apoptosis in BEL-7402 Cells
| Parameter | Control | Daidzein (30 µM) |
| Cell Cycle Distribution | ||
| G2/M Phase (%) | 8.84 | 13.05 |
| S Phase (%) | 17.60 | 12.13 |
| Apoptosis | ||
| Apoptotic Cells (%) | 5.2 | Not specified |
| Necrotic Cells (%) | 1.6 | Not specified |
| Data from a study on Daidzein, another natural compound, illustrating G2/M arrest and apoptosis induction in a cancer cell line. nih.gov |
Vi. Structure Activity Relationship Sar Studies and Chemical Modification of Diacetylcercosporin
Elucidation of Key Structural Features for Biological Activity
The biological activity of diacetylcercosporin is intrinsically linked to its unique perylenequinone core structure. Several key features of this scaffold are considered essential for its photodynamic and other biological activities.
The extended π-system of the perylenequinone core is fundamental to its ability to absorb light and generate reactive oxygen species (ROS), which is the primary mechanism of its phototoxicity. mayoclinic.org This conjugated system allows the molecule to be excited to a triplet state upon illumination, which can then transfer its energy to molecular oxygen, producing highly reactive singlet oxygen. mayoclinic.org
The side chains attached to the perylenequinone core also play a significant role in the molecule's activity. For cercosporin (B1668469), the parent compound of this compound, the two methoxy (B1213986) groups and the two hydroxypropyl side chains are important. While direct studies on this compound are limited, it is understood that the acetylation of the hydroxyl groups on the side chains to form this compound can modulate its lipophilicity and, consequently, its cellular uptake and localization.
The stereochemistry of the molecule, particularly the chirality of the side chains, can influence its interaction with biological targets. The specific spatial arrangement of the functional groups is often critical for optimal binding to enzymes or other cellular components.
Finally, the quinone moieties are essential for the redox properties of the molecule, which may contribute to its biological activity beyond photosensitization. These groups can participate in electron transfer reactions within the cell, potentially leading to oxidative stress.
Rational Design and Synthesis of this compound Analogs
The rational design of this compound analogs aims to optimize its therapeutic properties, such as enhancing its photodynamic efficacy, improving its solubility, and increasing its selectivity towards target cells.
Several strategies can be employed for the structural derivatization of this compound, primarily focusing on modifications of the side chains and the perylenequinone core.
Modification of the Side Chains: The acetylated hydroxypropyl side chains are prime targets for modification. Derivatization strategies could include the introduction of different alkyl or aryl groups, the incorporation of polar functionalities to enhance water solubility, or the attachment of targeting moieties to direct the molecule to specific cells or tissues.
Alterations to the Perylenequinone Core: While more synthetically challenging, modifications to the core structure could involve the introduction of different substituents, such as halogens or nitrogen-containing groups, to alter the electronic properties of the π-system and thereby modulate its photochemical characteristics.
Synthesis of Hybrid Molecules: Another approach involves conjugating this compound to other biologically active molecules, such as other photosensitizers or chemotherapeutic agents, to create hybrid compounds with synergistic or multi-modal therapeutic effects.
The modification of functional groups on the this compound scaffold can have a profound impact on its biological activity. The following table summarizes potential modifications and their predicted effects based on knowledge from related perylenequinones.
| Modification Site | Functional Group Modification | Predicted Impact on Activity |
| Hydroxypropyl Side Chains | Variation of the ester group (e.g., propionyl, butyryl) | Alteration of lipophilicity, potentially affecting cellular uptake and membrane interaction. |
| Hydroxypropyl Side Chains | Introduction of polar groups (e.g., amino, carboxyl) | Increased water solubility, which could be advantageous for certain delivery methods. |
| Methoxy Groups | Demethylation or replacement with other alkoxy groups | Changes in electron density of the perylenequinone core, potentially affecting the energy of the excited state and ROS generation efficiency. |
| Perylenequinone Core | Introduction of electron-withdrawing or -donating groups | Modulation of the absorption spectrum and the quantum yield of singlet oxygen production. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, QSAR studies could provide valuable insights into the structural requirements for optimal activity.
A hypothetical QSAR study on a series of this compound analogs would involve the following steps:
Data Set Preparation: A series of this compound derivatives with varying structural modifications would be synthesized, and their biological activity (e.g., phototoxicity against a specific cancer cell line) would be experimentally determined.
Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that relates the calculated descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.
The resulting QSAR model could then be used to predict the activity of newly designed, unsynthesized analogs, thereby guiding the selection of the most promising candidates for synthesis and further testing.
Photochemical Activation Mechanisms and Structure-Enhanced Activity
The primary mechanism of action for the biological activity of this compound is its ability to act as a photosensitizer. mayoclinic.org This process involves the following key steps:
Light Absorption: this compound absorbs light in the visible spectrum, leading to the excitation of the molecule from its ground state to a short-lived singlet excited state.
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet excited state.
Energy Transfer (Type II Mechanism): The triplet-state this compound can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). mayoclinic.org This singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death. mayoclinic.org
Electron Transfer (Type I Mechanism): Alternatively, the triplet-state photosensitizer can react directly with a substrate molecule through electron transfer, generating radical ions that can further react with oxygen to produce other reactive oxygen species like superoxide (B77818) anion and hydroxyl radicals.
Structural modifications to the this compound molecule can enhance its photochemical activity. For instance, the introduction of heavy atoms (e.g., bromine or iodine) onto the perylenequinone core could increase the rate of intersystem crossing, leading to a higher quantum yield of the triplet state and, consequently, more efficient singlet oxygen generation. Furthermore, fine-tuning the electronic properties of the molecule through the addition of electron-donating or electron-withdrawing groups can shift its absorption spectrum, potentially allowing for activation with longer wavelengths of light that have better tissue penetration.
Vii. Analytical Research Methodologies for Diacetylcercosporin
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is essential for separating Diacetylcercosporin from its parent compound, cercosporin (B1668469), and other impurities that may arise during synthesis or extraction.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity verification of this compound. While specific methods for this compound are not extensively published, methods developed for its parent compound, cercosporin, provide a strong foundation for its analysis. researchgate.netresearchgate.net The addition of two acetyl groups increases the lipophilicity of this compound compared to cercosporin, which would result in a longer retention time under reversed-phase conditions.
Method development for this compound would typically involve a reversed-phase approach, utilizing a C18 or C8 column. ojp.gov A gradient elution is often preferred to ensure adequate separation from both more polar precursors and less polar degradation products. The mobile phase commonly consists of a mixture of an aqueous component (often with a buffer like phosphate (B84403) or an acid like formic acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ojp.govpnas.org Detection is typically performed using a UV-Vis or photodiode array (PDA) detector, set at the absorption maxima of the compound. researchgate.netpnas.org For cercosporin, detection wavelengths around 250 nm, 280 nm, and 470 nm have been utilized. researchgate.netpnas.orgnih.gov Given the structural similarity, these wavelengths are also suitable for detecting this compound.
Table 1: Foundational HPLC Parameters for Perylenequinone Analysis (Based on Cercosporin Data)
| Parameter | Typical Conditions | Rationale / Expected Effect on this compound |
|---|---|---|
| Column | Reversed-Phase C18 or C8, 250 x 4.6 mm, 5 µm | Good retention and separation of lipophilic compounds. This compound will have a longer retention time than cercosporin. |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with Formic Acid or Phosphate Buffer) | Gradient elution effectively separates compounds with a range of polarities. The increased lipophilicity of this compound requires a higher organic solvent concentration for elution compared to cercosporin. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical separations, providing good efficiency and reasonable run times. ojp.gov |
| Detection | UV-Vis/PDA at ~250, 280, or 470 nm | Perylenequinones have characteristic absorbances in these regions. researchgate.netpnas.orgnih.gov Acetylation is not expected to drastically shift the primary chromophore's λmax. |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
| Column Temp. | Ambient or controlled (e.g., 25 °C) | Temperature control ensures reproducible retention times. wikipedia.org |
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for monitoring reaction progress, checking sample purity, and determining appropriate solvent systems for column chromatography. ebi.ac.ukanalyticaltoxicology.com For this compound, TLC can effectively distinguish the acetylated product from the more polar cercosporin starting material.
A typical TLC analysis for this compound would utilize silica (B1680970) gel 60 F254 plates as the stationary phase. analyticaltoxicology.com The mobile phase, or eluent, would consist of a mixture of a nonpolar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol). google.com The optimal ratio is determined empirically to achieve a retardation factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from other spots. Due to its increased lipophilicity, this compound will exhibit a higher Rf value (travel farther up the plate) than the more polar cercosporin in a normal-phase system. Visualization of the spots is facilitated by the compound's inherent color and its fluorescence under UV light.
Table 2: General TLC System for this compound Analysis
| Parameter | Description | Purpose |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 plates | Standard polar stationary phase for normal-phase chromatography. The 'F254' indicates a fluorescent indicator for visualization under 254 nm UV light. analyticaltoxicology.com |
| Mobile Phase | e.g., Chloroform:Methanol (e.g., 95:5 v/v) or Hexane:Ethyl Acetate (e.g., 70:30 v/v) | The solvent system's polarity is optimized to achieve good separation. This compound will have a higher Rf than cercosporin. google.com |
| Application | Spotting of a dilute solution in a volatile solvent (e.g., chloroform) | To apply a concentrated band of the sample to the plate origin. |
| Development | Ascending development in a closed, saturated chamber | Ensures reproducible migration of the solvent front and sample components. analyticaltoxicology.com |
| Visualization | Direct observation (red/purple color), UV light (254 nm and 365 nm) | This compound is a colored compound and will also quench fluorescence at 254 nm and may fluoresce at 365 nm. |
Spectroscopic Techniques for Structural Confirmation and Analysis
Spectroscopic methods are indispensable for confirming the molecular structure of this compound, providing detailed information about its atomic composition, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. researchgate.netiosrjournals.org For this compound, ¹H and ¹³C NMR spectra would confirm the presence of the cercosporin backbone and, crucially, the addition of two acetyl groups. While specific spectral data for this compound is not widely published, the expected shifts can be inferred from the structure and data for related compounds.
In the ¹H NMR spectrum, the key indicators for successful diacetylation would be the appearance of two new singlet peaks in the region of δ 2.0-2.5 ppm, corresponding to the six protons of the two methyl groups of the acetyl functions. The signals for the protons on the carbons bearing the newly formed ester groups would be expected to shift downfield compared to their positions in the parent cercosporin molecule.
In the ¹³C NMR spectrum, confirmation would come from the appearance of two new signals around δ 169-171 ppm, characteristic of ester carbonyl carbons, and two signals around δ 20-23 ppm for the acetyl methyl carbons. libretexts.org The carbons of the backbone attached to the ester oxygens would also show a corresponding downfield shift.
Table 3: Predicted Key NMR Signals for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment |
|---|---|---|
| ¹H | ~2.1 - 2.4 | -O-C(=O)-CH₃ (Singlet, 6H) |
| ¹³C | ~169 - 171 | -O-C (=O)-CH₃ (Ester Carbonyl) |
| ¹³C | ~20 - 23 | -O-C(=O)-C H₃ (Acetyl Methyl) |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would be used to confirm its elemental composition.
The molecular weight of cercosporin is 534.517 g/mol (C₂₉H₂₆O₁₀). wikipedia.org The addition of two acetyl groups (each CH₃CO adds 42.010565 g/mol ) results in this compound (C₃₃H₃₀O₁₂) with an expected molecular weight of approximately 618.57 g/mol . The ESI-MS spectrum would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 619.1759 or a sodium adduct [M+Na]⁺ at m/z 641.1578.
Tandem MS (MS/MS) analysis would reveal characteristic fragmentation patterns. A key fragmentation pathway for the [M+H]⁺ ion of this compound would be the neutral loss of ketene (B1206846) (CH₂CO, 42.01 Da) or acetic acid (CH₃COOH, 60.02 Da), corresponding to the cleavage of the acetyl groups. The fragmentation of the underlying cercosporin core would then proceed, likely involving losses of methyl radicals (•CH₃) and the side chains. nih.govresearchgate.net
Table 4: Predicted ESI-MS Data for this compound
| Ion Type | Predicted m/z | Interpretation |
|---|---|---|
| [M+H]⁺ | ~619.18 | Protonated molecular ion of this compound. |
| [M+Na]⁺ | ~641.16 | Sodium adduct of this compound. |
| Fragment Ion | ~577.17 | Loss of one ketene molecule (CH₂CO) from [M+H]⁺. |
| Fragment Ion | ~559.16 | Loss of one acetic acid molecule (CH₃COOH) from [M+H]⁺. |
| Fragment Ion | ~535.16 | Loss of two ketene molecules, yielding the protonated cercosporin core. |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. nih.gov Perylenequinones like cercosporin and its diacetyl derivative possess an extensive chromophore, giving them their characteristic color and a distinctive UV-Vis spectrum.
Cercosporin exhibits characteristic absorption maxima at approximately 470-480 nm, with other peaks or shoulders in the UV region. researchgate.netnih.gov The acetylation of the two hydroxyl groups in this compound is not expected to cause a major shift in the principal absorption maxima, as these hydroxyls are not part of the core perylenequinone conjugated system. Therefore, this compound would be expected to display a very similar UV-Vis spectrum to cercosporin, confirming the integrity of the chromophore. The spectrum is typically recorded in a solvent like methanol or ethanol.
Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | Expected λmax (nm) | Associated Electronic Transition |
|---|---|---|
| Methanol/Ethanol | ~475 nm | π → π* transition in the extended perylenequinone chromophore. |
| Methanol/Ethanol | ~280-290 nm | π → π* transitions in the aromatic system. |
| Methanol/Ethanol | ~250-260 nm | π → π* transitions in the aromatic system. |
Advanced Detection and Imaging Techniques in Biological Systems
The in-situ localization and visualization of this compound within biological systems are critical for understanding its role in pathogenesis. Advanced imaging techniques are increasingly being employed to map the spatial distribution of this and related fungal metabolites directly in infected tissues. These methods provide invaluable insights into the compound's accumulation at the site of infection and its interaction with host cells.
One of the most powerful approaches for this purpose is Mass Spectrometry Imaging (MSI). MSI is a label-free technique that combines the chemical specificity of mass spectrometry with the spatial resolution of microscopy, enabling the visualization of the distribution of hundreds of molecules, including toxins and other metabolites, directly from a thin section of tissue. nih.govnih.govnih.gov This method has been successfully applied to study various plant-pathogen interactions by mapping the distribution of defense-related metabolites in infected tissues. nih.gov In the context of fungal infections, MSI can reveal the precise location of mycotoxins, providing a deeper understanding of the infection process and the plant's response. nih.gov For instance, studies on wheat kernels infected with Fusarium have used MSI to visualize the spatial distribution of defense-related metabolites, highlighting the plant's localized chemical response to the pathogen. nih.gov While specific studies extensively detailing MSI of this compound are emerging, the technique's proven ability to map other fungal toxins and plant metabolites in infected tissues demonstrates its significant potential for visualizing this compound distribution in Cercospora-infected plants. nih.govnih.gov
Another key technique is fluorescence microscopy, which utilizes the inherent fluorescent properties of molecules or fluorescent labels to visualize their location within cells and tissues. nih.gov Many perylenequinones, the class of compounds to which this compound belongs, are known to be photoactivated and possess fluorescent properties. acs.org This intrinsic fluorescence can potentially be harnessed for imaging their accumulation in host tissues without the need for external labels. The natural fluorescence of cellular components, known as autofluorescence, is a well-established phenomenon in plant microscopy and can be used to identify specific structures or compounds. nih.gov Although detailed protocols for the specific fluorescent imaging of this compound are not widely published, the known photoactive nature of the parent compound, cercosporin, suggests that fluorescence-based techniques could be a viable strategy for its in-situ detection. acs.orgmdpi.com Challenges such as distinguishing the target molecule's fluorescence from the host tissue's autofluorescence would need to be addressed, potentially through spectral imaging and linear unmixing techniques.
These advanced imaging methodologies offer a significant leap forward from traditional analytical methods that require tissue homogenization, which results in the loss of crucial spatial information. By enabling the visualization of this compound directly within the biological context of the host-pathogen interaction, these techniques are poised to provide unprecedented insights into the mechanisms of Cercospora diseases.
Interactive Data Table: Advanced Imaging Techniques for Fungal Metabolites
| Imaging Technique | Principle | Potential Application for this compound | Key Findings in Related Research |
| Mass Spectrometry Imaging (MSI) | Label-free detection and mapping of molecules based on their mass-to-charge ratio directly from tissue sections. nih.govnih.govnih.gov | Visualization of this compound distribution in infected plant tissues to understand its localization at the site of infection. | Successfully used to map the spatial distribution of defense-related metabolites and other mycotoxins in various plant-pathogen systems. nih.gov |
| Fluorescence Microscopy | Visualization of molecules based on their intrinsic fluorescence or by using fluorescent labels. nih.gov | In-situ detection of this compound by leveraging its potential inherent fluorescent properties. | Perylenequinones are photoactive, and autofluorescence is used to image various plant and fungal structures. acs.orgmdpi.com |
Viii. Ecological and Environmental Relevance of Diacetylcercosporin
Role as a Fungal Phytotoxin in Plant-Pathogen Interactions
Cercosporin (B1668469) is a potent, non-host-specific phytotoxin that plays a critical role in the pathogenesis of diseases caused by Cercospora species on a wide array of host plants. apsnet.orgairitilibrary.com Its efficacy as a virulence factor stems from its nature as a photoactivated photosensitizer. mdpi.comnih.gov
Mechanism of Phytotoxicity
The toxicity of cercosporin is dependent on the presence of light. apsnet.orgnih.gov When exposed to light, the cercosporin molecule absorbs energy and transitions to an activated triplet state. apsnet.orgmdpi.com This energized molecule then reacts with molecular oxygen (O₂) to generate highly destructive reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂) and superoxide (B77818) (O₂⁻). apsnet.orgnih.govnih.gov This process is summarized in the table below.
These ROS are not targeted to a specific cellular process but rather cause widespread damage, a key reason for the toxin's broad-spectrum activity. apsnet.orgoup.com The primary target of cercosporin-generated ROS is the cellular membrane. apsnet.orgnih.gov The ROS initiate a cascade of lipid peroxidation, destroying the integrity of plant cell membranes. apsnet.orgnih.gov This damage leads to the leakage of electrolytes and vital nutrients from the host cells into the intercellular spaces, which the fungus then absorbs to support its colonization and growth. apsnet.orgairitilibrary.comnih.gov
Contribution to Disease
The importance of cercosporin in plant disease is well-documented. Several lines of evidence confirm its role as a key virulence factor:
Presence in Lesions: Cercosporin is consistently isolated from the lesions of infected plants, indicating its production during the infection process. apsnet.org
Symptomology: Ultrastructural studies of infected plant tissues reveal extensive membrane damage, which is consistent with the known mode of action of cercosporin. apsnet.org
Light Requirement: The development of disease symptoms in many Cercospora-host systems is dependent on light, which directly correlates with the photoactivated nature of the toxin. apsnet.org
Mutant Studies: Perhaps the most compelling evidence comes from studies using toxin-deficient mutants. Cercospora mutants that are genetically engineered to be unable to synthesize cercosporin show a significant reduction in their ability to cause disease, producing fewer and smaller lesions compared to the wild-type fungus. apsnet.orgnih.govnih.gov
The non-specific, destructive power of cercosporin explains the exceptionally broad host range of many Cercospora species and the difficulty in breeding for resistance to the toxin itself. airitilibrary.comnih.gov
| Step | Process | Key Molecules Involved | Outcome | Reference |
|---|---|---|---|---|
| 1 | Photoactivation | Cercosporin, Light | Cercosporin absorbs light energy and enters an activated triplet state. | apsnet.orgmdpi.com |
| 2 | ROS Generation | Activated Cercosporin, Molecular Oxygen (O₂) | Production of singlet oxygen (¹O₂) and superoxide (O₂⁻). | apsnet.orgnih.gov |
| 3 | Membrane Attack | Reactive Oxygen Species (ROS), Membrane Lipids | Peroxidation of membrane lipids, leading to loss of membrane integrity. | apsnet.orgnih.gov |
| 4 | Cell Death & Nutrient Release | Damaged Cell Membrane | Leakage of electrolytes and nutrients, leading to cell death. The fungus utilizes these nutrients for growth. | apsnet.orgairitilibrary.comnih.gov |
Environmental Fate and Persistence Studies
The environmental fate of diacetylcercosporin and its parent compound, cercosporin, is largely determined by their biodegradability and the conditions influencing their stability. While specific studies on soil half-life are scarce, research into the biodegradation and persistence of cercosporin provides critical insights.
Biodegradation
Cercosporin is not indefinitely persistent in the environment, as various microorganisms have evolved the ability to degrade this potent toxin.
Bacterial Degradation: Research has identified several bacterial species capable of detoxifying cercosporin. nih.gov Isolates of Xanthomonas campestris (pathovars zinniae and pruni), Pseudomonas, and Ralstonia have demonstrated the ability to degrade cercosporin, often in a relatively short time frame. nih.govresearchgate.netresearchgate.net For instance, some X. campestris isolates can remove over 90% of cercosporin from a liquid medium within 48 hours. nih.govresearchgate.net
Mechanism of Degradation: The degradation process is enzymatic. asm.org Bacteria convert the red-pigmented cercosporin into a transient, non-toxic green product named xanosporic acid. nih.govnih.gov This conversion involves an oxygen insertion into one of the quinoid rings, a reaction likely catalyzed by a cytochrome P-450-type enzyme, with research identifying a specific oxidoreductase involved in the process. nih.govasm.org Xanosporic acid and its more stable lactone derivative are labile in the presence of light and are not toxic to plants or cercosporin-sensitive fungi. nih.gov
| Bacterial Genera/Species | Degradation Product | Key Enzyme Type | Toxicity of Product | Reference |
|---|---|---|---|---|
| Xanthomonas campestris pv. zinniae | Xanosporic acid | Oxidoreductase | Nontoxic | nih.govasm.org |
| Xanthomonas campestris pv. pruni | Xanosporic acid | Not specified | Nontoxic | nih.govresearchgate.net |
| Pseudomonas fluorescens | Not specified (cleared zone) | Not specified | Nontoxic | nih.gov |
| Ralstonia sp. | Not specified (cleared zone) | Not specified | Nontoxic | researchgate.net |
| Bacillus sp. | Not specified (cleared zone) | Not specified | Nontoxic | nih.gov |
Persistence and Influencing Factors
The persistence of cercosporin in an ecosystem is influenced by several factors:
Environmental Signals: The production of cercosporin by the fungus is itself regulated by environmental cues. nih.gov Light is a critical factor for its biosynthesis. wikipedia.orgnih.gov Other factors, including nutrient availability (carbon and nitrogen sources), temperature, and the presence of certain metal ions, also significantly affect the quantity of toxin produced. wikipedia.orgnih.gov
Overwintering Structures: Cercospora species can survive between growing seasons on infected plant debris in specialized structures called pseudostromata. nih.gov These structures, composed of fungal and host tissue, can harbor the fungus for up to two years and serve as a primary source of inoculum for subsequent infections, implying the toxin or its biosynthetic potential persists within this protected state. nih.gov
Fungal Self-Resistance: The producing fungi, Cercospora spp., are themselves highly resistant to cercosporin. apsnet.orgnih.gov They employ mechanisms such as active toxin export via transporters and reductive detoxification at the cell surface to avoid self-poisoning, ensuring the toxin's presence in their immediate vicinity. nih.govacs.orgnih.gov
Broader Ecological Impact in Mycological Ecosystems
The release of a powerful, broad-spectrum biotoxin like cercosporin has significant ripple effects throughout the mycological and microbial ecosystems where Cercospora fungi reside.
Allelopathy and Microbial Competition
Cercosporin functions as an allelochemical, a compound produced by one organism that influences the growth and survival of others. wikipedia.org
Competitive Advantage: By producing cercosporin, Cercospora species can suppress or eliminate competing microorganisms, including other fungi and bacteria, in their immediate environment. apsnet.orgoup.com This antimicrobial activity helps the fungus secure its niche and access to nutrients, particularly in the competitive environment of the plant surface (phyllosphere) and decaying plant matter. nih.govmdpi.com
Community Structuring: The presence of cercosporin in the soil or on plant debris can act as a selective pressure, shaping the composition of the local microbial community. mdpi.com Organisms that are sensitive to the toxin will be inhibited, while resistant or degrading microbes, such as the Xanthomonas species identified, will be favored. nih.gov This creates a dynamic interplay between toxin producers, susceptible organisms, and resistant organisms.
Fungus-Microbe Interactions
The relationship between Cercospora and other microbes is not solely antagonistic.
Co-evolution: The ability of certain bacteria to detoxify cercosporin is a clear example of a co-evolutionary "arms race." The fungus produces a chemical weapon, and in response, some bacteria evolve a specific enzymatic defense, turning the toxin into a potential carbon source. nih.govasm.org
Influence on Production: The biosynthesis of perylenequinones like cercosporin can be influenced by interactions with other organisms. nih.gov Co-culturing with other microbes can trigger changes in the production of these secondary metabolites, highlighting the complex chemical communication occurring within the ecosystem.
Role in Decomposition
As a hemibiotroph, Cercospora beticola transitions from a biotrophic (feeding on living tissue) to a necrotrophic (feeding on dead tissue) phase. nih.gov After killing host cells with cercosporin, the fungus lives saprophytically on the dead plant material. nih.gov In this role, the persistence of the fungus and potentially its toxins in crop debris influences the rate and process of decomposition and nutrient cycling within the agricultural ecosystem. researchgate.net
| Interaction Type | Interacting Organisms | Role of Cercosporin | Ecological Outcome | Reference |
|---|---|---|---|---|
| Allelopathy (Antagonism) | Cercospora vs. other fungi and bacteria | Antimicrobial agent | Suppression of competitors, niche establishment for Cercospora. | apsnet.orgoup.com |
| Detoxification (Metabolism) | Cercospora vs. Xanthomonas, Pseudomonas, etc. | Substrate for bacterial enzymes | Neutralization of the toxin, providing a survival advantage to the degrading bacteria. | nih.govasm.org |
| Competition & Selection | Cercospora vs. phyllosphere/soil microbial community | Selective pressure | Shapes microbial community structure, favoring resistant/degrading species. | mdpi.com |
| Saprophytism | Cercospora vs. dead plant tissue | Facilitates nutrient acquisition from dead cells | Influences decomposition and nutrient cycling in crop debris. | nih.gov |
Ix. Future Directions and Emerging Research Avenues for Diacetylcercosporin
Exploration of Novel Biological Activities
While the primary biological activity of cercosporin (B1668469) and, by extension, diacetylcercosporin is their photo-induced generation of reactive oxygen species (ROS), leading to cellular damage, this very mechanism suggests potential for novel therapeutic applications. apsnet.orgmdpi.com The ability to induce localized cytotoxicity upon light activation is the principle behind photodynamic therapy (PDT), a promising cancer treatment. apsnet.orgmdpi.com Future research is poised to explore the photocytotoxicity of this compound against a range of cancer cell lines, building on preliminary studies with cercosporin which have shown activity against glioblastoma and breast adenocarcinoma cells. mdpi.com
Furthermore, the antimicrobial properties of these compounds present another significant research avenue. Cercosporin has demonstrated broad-spectrum toxicity against bacteria and fungi, and preliminary studies have indicated its potential antileishmanial and antiplasmodial activities. mdpi.com A critical future direction will be to systematically screen this compound against a wide array of pathogenic microbes, including antibiotic-resistant strains, to determine its efficacy and spectrum of activity.
Investigations could also delve into other potential bioactivities. For instance, the interaction of this compound with specific cellular pathways and proteins could reveal novel mechanisms of action beyond general ROS-induced damage. The degradation of amino acids like tryptophan, cysteine, and methionine by cercosporin suggests that this compound could be explored for its effects on metabolic pathways. scispace.com
Development of Advanced Delivery Systems for Research Models
A significant hurdle in harnessing the full research potential of hydrophobic compounds like this compound is their poor solubility in aqueous environments, which complicates their application in biological systems. To date, specific advanced delivery systems for this compound are not documented, representing a critical and open area for future research. The development of such systems is paramount for enabling controlled and targeted administration in preclinical research models.
Future endeavors in this area will likely focus on nano-encapsulation technologies. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), could encapsulate this compound, potentially improving its stability and allowing for targeted delivery to specific tissues or cells. nih.gov Other promising nanocarriers include liposomes and micelles, which can enhance the bioavailability of hydrophobic drugs. mdpi.com
Moreover, the development of stimuli-responsive delivery systems could offer precise control over the release of this compound. For example, light-sensitive nanocarriers could be engineered to release their payload only when exposed to specific wavelengths of light, thereby enhancing the spatial and temporal control of its photo-activated effects. Research into peptide-guided nanoparticles could also pave the way for cardiomyocyte-specific delivery, which could be relevant for studying cardiotoxicity or potential cardiac-related therapeutic effects. nih.gov
| Potential Delivery System | Key Advantages for this compound Research |
| Polymeric Nanoparticles (e.g., PLGA) | Improved solubility, controlled release, potential for surface functionalization for targeting. nih.gov |
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds. |
| Micelles | Self-assembly in aqueous solutions, small size for enhanced tissue penetration. mdpi.com |
| Light-Sensitive Nanocarriers | Spatiotemporal control of drug release, synergy with photo-activated properties. |
| Peptide-Guided Nanoparticles | High specificity for target cells or tissues, reducing off-target effects. nih.gov |
Combinatorial Approaches with Other Bioactive Compounds
The efficacy of many therapeutic agents can be enhanced through combination with other compounds, a strategy that is largely unexplored for this compound. Future research should investigate the synergistic or additive effects of this compound when used in conjunction with other bioactive molecules. This could lead to more effective treatments with potentially lower doses of each compound, thereby reducing potential toxicity. nih.gov
In the context of anticancer research, combining this compound-mediated PDT with conventional chemotherapeutic agents could be a promising strategy. mdpi.com For example, a combination of this compound with drugs that inhibit DNA repair mechanisms could potentiate the DNA damage caused by ROS. Furthermore, combining it with other phytochemicals that have complementary mechanisms of action, such as inducing apoptosis or inhibiting angiogenesis, could lead to a multi-pronged attack on cancer cells. mdpi.com
In the realm of antimicrobial research, combining this compound with existing antibiotics could help overcome drug resistance. The membrane-damaging effects of this compound could potentially increase the permeability of bacterial cell walls to other antibiotics. Combination therapy with other antifungal agents, such as azoles or echinocandins, could also be explored for treating resistant fungal infections. uic.edu
Application of Synthetic Biology for Enhanced Production and Diversity
The natural production of cercosporin by Cercospora species is often low and dependent on specific culture conditions, which presents a significant bottleneck for research and potential future applications. researchgate.netnih.gov Synthetic biology offers a powerful toolkit to overcome these limitations for both cercosporin and its derivatives like this compound. nih.govescholarship.org
A key future direction is the heterologous expression of the cercosporin biosynthetic gene cluster in a more tractable microbial host, such as Saccharomyces cerevisiae or Escherichia coli. nih.gov This would allow for the optimization of production through metabolic engineering of the host strain to increase the supply of precursor molecules like acetyl-CoA and malonyl-CoA. nih.govresearchgate.net Understanding the complete biosynthetic pathway, including the enzymes responsible for the final steps of cercosporin synthesis, is crucial for this endeavor. nih.govacs.org
Furthermore, synthetic biology can be used to generate novel derivatives of this compound. By modifying the genes in the biosynthetic cluster or introducing new enzymes, it may be possible to create analogues with improved properties, such as enhanced phototoxicity, greater stability, or altered solubility. This approach, often referred to as "pathway mining" or "combinatorial biosynthesis," could rapidly expand the chemical diversity of perylenequinones available for screening. nih.govfrontiersin.org Co-culturing the producing fungus with certain endophytic bacteria has also been shown to significantly enhance cercosporin production, a strategy that could be further optimized. researchgate.netnih.gov
| Synthetic Biology Approach | Potential Outcome for this compound Research |
| Heterologous Expression | High-yield, scalable, and cost-effective production in engineered microbes. nih.gov |
| Metabolic Engineering | Increased precursor supply for enhanced production titers. frontiersin.org |
| Combinatorial Biosynthesis | Generation of novel this compound analogues with improved properties. |
| Co-culture Systems | Enhanced production through microbial interactions. researchgate.netnih.gov |
Computational and In Silico Modeling for Mechanism Prediction
Computational and in silico modeling are becoming indispensable tools in modern drug discovery and mechanistic studies, yet their application to this compound is virtually nonexistent. This represents a significant area for future research that could accelerate our understanding of this compound and guide experimental work.
Molecular docking simulations could be employed to predict the binding of this compound to various biological targets, such as enzymes and receptors. This could help to identify potential mechanisms of action beyond its known photosensitizing effects. For example, modeling could explore its interaction with proteins involved in cellular signaling or metabolism.
Quantum chemistry calculations can provide deeper insights into the electronic properties of this compound and its photo-excitation process, helping to explain its high efficiency in generating reactive oxygen species. researchgate.net Furthermore, molecular dynamics simulations can model the interaction of this compound with cell membranes, providing a more detailed understanding of how it localizes within the lipid bilayer and induces damage. researchgate.net
Predictive models for transcriptional responses could also be developed to forecast how cells might react to this compound treatment, identifying potential pathways of toxicity or resistance. nih.gov These computational approaches, when integrated with experimental data, will be invaluable in building a comprehensive picture of this compound's biological activity and in prioritizing avenues for further investigation.
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing Diacetylcercosporin’s structural and physicochemical properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are foundational for structural elucidation. Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, calibrated against reference standards. For crystallographic confirmation, X-ray diffraction (XRD) is recommended. Experimental protocols should adhere to reproducibility guidelines, including detailed reaction conditions and solvent systems in supplementary materials .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer : Use cell lines (e.g., HeLa, MCF-7) with viability assays like MTT or resazurin reduction. Include positive controls (e.g., doxorubicin) and solvent controls to isolate compound-specific effects. Dose-response curves (IC₅₀ calculations) should follow OECD guidelines for reliability. Fluorescent probes (e.g., GC43462 from ) can track apoptotic pathways, but validate specificity via knockout models or inhibitor co-treatment .
Q. What statistical approaches are essential for interpreting dose-response data in this compound studies?
- Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) with software like GraphPad Prism or R’s
drcpackage. Report confidence intervals and goodness-of-fit metrics (R², RMSE). For outliers, apply Grubbs’ test or robust regression. Predefine exclusion criteria to avoid bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify confounding variables (e.g., cell type, exposure duration). Meta-regression (random-effects models) quantifies heterogeneity via I² statistics; values >50% indicate significant variability requiring subgroup analysis (e.g., hypoxia vs. normoxia conditions) . Validate hypotheses using orthogonal assays (e.g., ROS detection with DCFH-DA and transcriptional profiling) .
Q. What experimental strategies optimize this compound’s synthesis yield while minimizing byproducts?
- Methodological Answer : Screen catalysts (e.g., Lewis acids) and solvent systems (DMF vs. THF) using Design of Experiments (DoE). Monitor reaction progress via TLC or LC-MS. Purification via flash chromatography with gradient elution. Characterize intermediates with FT-IR and elemental analysis. Report yields and enantiomeric excess (where applicable) .
Q. How should researchers address interspecies variability in this compound’s pharmacokinetic profiles?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data from rodents to humans. Validate with in vivo studies measuring plasma half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) using LC-MS/MS. Account for metabolic enzymes (CYP450 isoforms) via hepatocyte incubation assays .
Q. What frameworks ensure ethical and reproducible in vivo studies of this compound’s toxicity?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: predefined sample sizes, randomization, and blinding. Obtain ethical approval (IACUC) with protocols for humane endpoints. Use histopathology and serum biomarkers (ALT, AST) for toxicity assessment. Share raw data in repositories like Figshare for transparency .
Methodological Resources
- Systematic Reviews : Apply Cochrane Handbook protocols for risk-of-bias assessment (ROB2 tool) .
- Data Visualization : Use color-coded heatmaps for omics data (avoid excessive structures per ) .
- Literature Synthesis : Use Zotero or EndNote to track sources; cross-validate findings via Google Scholar and PubMed Central .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
